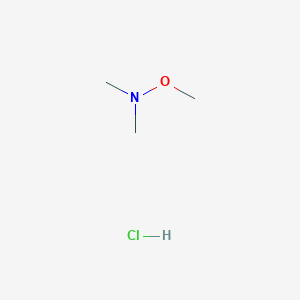

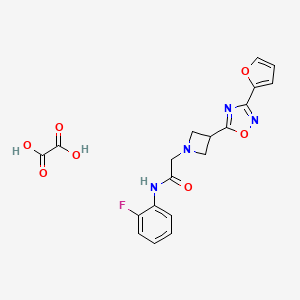

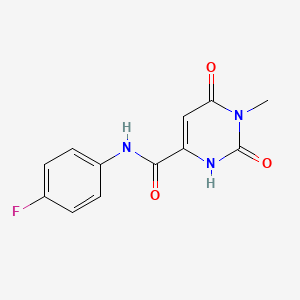

![molecular formula C7H4N2O3 B2752535 [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1352906-43-4](/img/structure/B2752535.png)

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxazolo[4,5-b]pyridines has been approached in two main ways: annulation of a pyridine ring to 4-aminoisoxazoles and isoxazole ring closure in functionalized pyridine derivatives . For instance, reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess of aniline followed by intramolecular cyclization yielded 3-arylamino derivative . Similarly, 3-fluoro- and 3-nitropyridines bearing neighboring hydroxyimino group gave the corresponding isoxazolo[4,5-b]pyridines under the action of NaH in DMF .Molecular Structure Analysis

The molecular formula of [1,3]Oxazolo[4,5-b]pyridin-2(3H)-one, a similar compound, is C6H4N2O2 . It has an average mass of 136.108 Da and a monoisotopic mass of 136.027283 Da .Chemical Reactions Analysis

The most common method for the synthesis of oxazolo[5,4-d]-pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric (PPA) acid .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Chemical Synthesis

Oxazole and Triazole Derivatives in Medicinal Chemistry :

- Oxazole and triazole derivatives are explored for their extensive range of bioactivities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These compounds serve as key scaffolds in designing new therapeutic agents due to their ability to interact with various biological targets. The diverse pharmacological applications and the ongoing research to develop more effective and clinically relevant therapeutic agents underscore their importance (Kaur et al., 2018; Li et al., 2019).

Chemical and Biological Properties of Heterocyclic N-oxide Molecules :

- Heterocyclic N-oxide molecules, including oxazole and pyridine N-oxides, are valuable for their chemical and biological properties. These compounds are utilized in organic synthesis, catalysis, and as precursors for drug development, highlighting their versatility and potential in advancing both chemical sciences and pharmacology (Li et al., 2019).

Role in Organic Synthesis and Catalysis :

- The utility of oxazole and related heterocyclic compounds extends beyond pharmacology into organic synthesis and catalysis. Their involvement in forming metal complexes, designing catalysts, and facilitating asymmetric syntheses demonstrates their critical role in developing new synthetic methodologies and enhancing chemical transformations (Li et al., 2019).

Pharmacological Significance of Pyrazolo[3,4-b]pyridine Derivatives :

- Pyrazolo[3,4-b]pyridine derivatives are recognized for their versatile binding modes with kinases, making them important scaffolds for kinase inhibitor design. Their ability to bind to the hinge region of kinases and form additional interactions in the kinase pocket underlines their therapeutic relevance in treating various diseases, including cancer and inflammatory disorders (Wenglowsky, 2013).

Synthesis and Transformation of Phosphorylated Derivatives :

- The synthesis and transformation of phosphorylated derivatives of 1,3-azoles (e.g., oxazoles and imidazoles) are crucial for developing novel compounds with potential insecticidal, antihypertensive, and neuroprotective activities. This research area focuses on creating compounds with enhanced biological activity and therapeutic value (Abdurakhmanova et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid” is not mentioned in the search results, oxazolo[4,5-b]pyridines have been studied as inhibitors of cytochrome P450 CYP17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .

Zukünftige Richtungen

The synthesis and study of oxazolo[4,5-b]pyridine derivatives continue to be an active area of research due to their wide range of biological activities . Future work may focus on developing new methods for their synthesis, studying their mechanisms of action, and exploring their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(9-4)8-3-12-5/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTYPAMVDUGLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352906-43-4 |

Source

|

| Record name | [1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

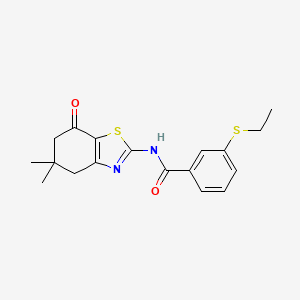

![2-Methoxyethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2752452.png)

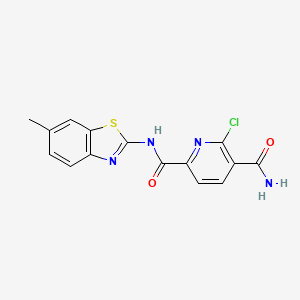

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)

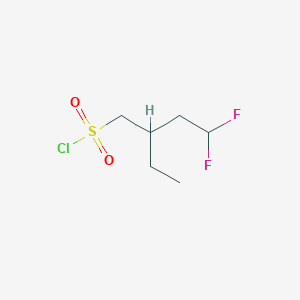

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2752463.png)

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)